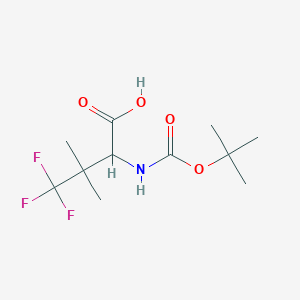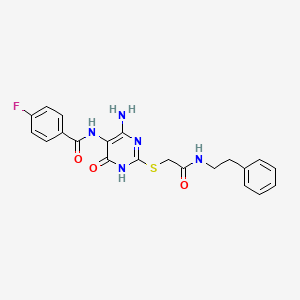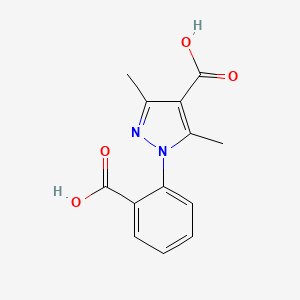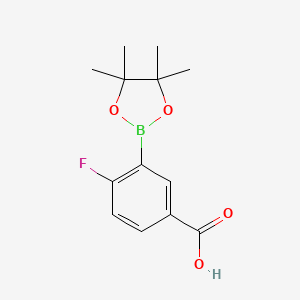![molecular formula C17H17BrN2O5 B2599635 diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1986368-02-8](/img/structure/B2599635.png)
diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Interaction with Dopamine and Amphetamines
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates an ability to interact with (+)-amphetamine, (+)-methamphetamine, and dopamine, forming stable complexes. These interactions lead to the formation of a double helical supramolecular structure when combined with (+)-amphetamine, highlighting its potential as an amphiphilic receptor for these substances (Reviriego et al., 2006).
Synthesis of Pyrazolone Derivatives
Research on the synthesis of pyrazolone derivatives, specifically the synthesis of 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine, involves the use of diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6,6-dicarboxylate. This compound is synthesized for pharmacological evaluation, demonstrating its role in the development of potential therapeutic agents (Ito & Oda, 1966).
Anticancer Properties
A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showed inhibition against the growth of A549 and H322 lung cancer cells in dosage-dependent manners. These findings indicate the compound's potential in anticancer research (Zheng et al., 2011).
Electrochemiluminescence Applications
Transition metal complexes with ligands including ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate have been synthesized for their highly intense electrochemiluminescence (ECL) properties in DMF solution. This research suggests potential applications in the development of ECL-based sensors and devices (Feng et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, synthesized using related compounds, have been studied as emitting materials in OLEDs. This showcases the compound's relevance in advancing OLED technology and its potential for creating efficient light-emitting devices (T. et al., 2001).
特性
IUPAC Name |
diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXJNQQPVTJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)
![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2599561.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide](/img/structure/B2599565.png)

![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2599569.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2599573.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2599574.png)